REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:3]=1[C:4]([O:6][CH3:7])=[O:5]>CCO.CC(O)=O.[Fe]>[NH2:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:2]([F:1])[C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2|
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Name
|
|
Quantity
|
715 mg
|
Type
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reactant
|
Smiles
|
FC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
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Name
|
EtOH HOAc
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CCO.CC(=O)O
|
Name
|
|
Quantity
|
602 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resulting mixture was refluxed under N2 for 2 hrs
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
the brown suspension was partitioned between H2O (30 mL) and Et2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
After separation
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Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with Et2O (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1N NaOH (3×50 mL), brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried on MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |